3-ethyl-4-methoxyBenzenesulfonamide
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Overview
Description
3-ethyl-4-methoxyBenzenesulfonamide: is an organic compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methoxyBenzenesulfonamide typically involves the sulfonation of 3-ethyl-4-methoxyaniline with a sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3-ethyl-4-methoxyaniline+R-SO2Cl→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-4-methoxyBenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-ethyl-4-methoxyBenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-ethyl-4-methoxyBenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various biological effects, including antibacterial activity by inhibiting folic acid synthesis in bacteria .
Comparison with Similar Compounds
- 4-methoxybenzenesulfonamide
- 3-ethylbenzenesulfonamide
- 4-methylbenzenesulfonamide
Comparison: 3-ethyl-4-methoxyBenzenesulfonamide is unique due to the presence of both an ethyl and a methoxy group on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to 4-methoxybenzenesulfonamide, the additional ethyl group can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
Properties
CAS No. |
84911-02-4 |
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Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
3-ethyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-7-6-8(14(10,11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3,(H2,10,11,12) |
InChI Key |
OAEHFSYFUFKVEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N)OC |
Origin of Product |
United States |
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